Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-(6-ethenylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
InChI Key |
PWIGCADTFKSQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=C(C=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Stille Coupling for Vinyl Group Introduction
A principal method for synthesizing ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves palladium-mediated Stille coupling. In this approach, a brominated precursor, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate, reacts with vinyltributyltin under inert conditions. The reaction employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in toluene at 110°C for 16 hours, yielding the target compound at 55% after chromatographic purification.
Key Reaction Parameters
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 6-Bromoimidazo derivative | Pd(PPh₃)₄ (0.25 mg) | Toluene | 110°C | 16 h | 55% |
The vinyl group is introduced regioselectively at position 6, leveraging the electron-deficient nature of the brominated aromatic ring. Gas chromatography-mass spectrometry (GC-MS) confirms the product’s molecular ion peak at m/z = 231 (M⁺+H).
Oxidative Alkenylation with Pd(OAc)₂
Alternative palladium-based methods utilize Pd(OAc)₂ in conjunction with Ag₂CO₃ and acetic acid under oxygen atmosphere. While this protocol primarily targets alkenylation at position 3 of imidazo[1,2-a]pyridines, modifications could adapt it for vinyl group installation at position 6. The reaction occurs in dioxane at 120°C, with diethyl ether extraction and magnesium sulfate drying.
Multi-Step Synthesis via Imidazo Ring Formation
Two-Step One-Pot Condensation
A scalable route begins with constructing the imidazo[1,2-a]pyridine core. Fan and Li developed a two-step one-pot method using heterocyclic amines (e.g., 2-aminopyridine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent treatment with active electrophiles like ethyl bromoacetate introduces the ethyl acetate side chain at position 3.
Representative Pathway
- Imidazo Ring Formation :
2-Aminopyridine reacts with DMF-DMA to generate an intermediate enamine. - Electrophilic Substitution :
Ethyl bromoacetate undergoes nucleophilic attack at position 3, forming ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Yields for analogous reactions range from 60–85%, depending on the electrophile’s reactivity.
Functionalization with Vinyl Groups
Post core synthesis, bromination at position 6 followed by Stille coupling (Section 1.1) installs the vinyl moiety. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane under radical-initiated conditions.
Alternative Metal-Free Approaches
Condensation with α-Haloketones
Metal-free routes condense 2-aminopyridines with α-haloketones. For example, reacting 2-aminopyridine with 1,3-dichloroacetone forms the imidazo ring, which is further functionalized via nucleophilic substitution. However, this method often yields 2-substituted derivatives, necessitating regioselective optimization for 3-acetate formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with various biological receptors, including GABA receptors and enzyme active sites. This interaction can modulate the activity of these receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Solubility and Stability
Biological Activity
Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Chemical Formula : C₁₁H₁₁N₂O₂
- CAS Number : 603310-64-1
- Molecular Weight : 203.22 g/mol
This compound is characterized by a vinyl group attached to an imidazo[1,2-a]pyridine structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. A screening assay conducted on human colon cancer cell lines (HCT116) demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects. For instance, one derivative showed an IC50 value of 0.8 µM against HCT116 cells, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HCT116 |
| Other Derivative | 0.8 | HCT116 |
The mechanism through which this compound exhibits its biological activity is not fully elucidated; however, it is believed to involve interactions with cellular pathways that regulate cell proliferation and survival. For instance, compounds in this class have shown inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Research Findings
In a study focusing on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives, it was found that modifications to the vinyl group can significantly influence biological activity. The introduction of electron-withdrawing groups enhanced the cytotoxicity against cancer cells .
Study 1: Anticancer Screening
A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. This compound was included in this evaluation. Preliminary results indicated promising cytotoxic effects against various cancer cell lines, including breast and colon cancers.
Study 2: Enzyme Inhibition
Another study investigated the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of specific kinases involved in cancer progression. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting kinase pathways crucial for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
